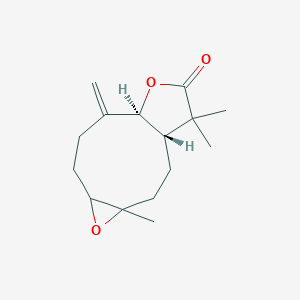

Epoxyparvinolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Epoxyparvinolide is primarily isolated from the herb Pogostemon parviflorus . The isolation process involves extraction with organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone The crude extract is then subjected to chromatographic techniques to purify the compound

化学反応の分析

Epoxyparvinolide undergoes various chemical reactions due to its functional groups. Some of the common reactions include:

Oxidation: The epoxy group in this compound can be oxidized to form diols or other oxidized products.

Reduction: The lactone ring can be reduced to form the corresponding alcohol.

Substitution: The epoxy group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Reactivity

Epoxyparvinolide is characterized by its unique epoxide functional group, which allows it to participate in various chemical transformations. The reactivity of this compound is pivotal for its applications in synthesis and pharmacology.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities that are of interest in pharmacology, including:

- Antitumor Activity : Research suggests potential anticancer properties, with studies indicating that this compound may disrupt microfilaments in cancer cells, leading to cell enlargement and multi-nucleation without affecting normal cells.

- Anti-inflammatory Effects : The compound's structural features may contribute to its ability to modulate inflammatory responses.

- Neuroprotective Properties : Investigations into its effects on neuronal cells suggest it may play a role in protecting against neurodegenerative conditions.

Applications in Medicinal Chemistry

This compound's unique structure and biological activities make it a candidate for various applications in medicinal chemistry:

Drug Development

- Targeting Cancer : Its ability to affect cytoskeletal dynamics positions this compound as a potential lead compound for developing new anticancer therapies.

- Neuropharmacology : The neuroprotective effects observed warrant further exploration for potential treatments for neurodegenerative diseases.

Natural Product Research

- This compound is derived from Pogostemon parviflorus, indicating its relevance in studies focused on natural compounds and their therapeutic potentials.

Case Study 1: Antitumor Activity

A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis in treated cells compared to controls. This study highlights the potential of this compound as an anticancer agent.

Case Study 2: Neuroprotective Effects

Research involving neuronal cell cultures treated with this compound showed reduced oxidative stress markers and improved cell viability under stress conditions. This suggests its potential application in neuroprotection.

作用機序

The mechanism of action of Epoxyparvinolide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved in this mechanism are primarily related to the cytoskeleton and cell division processes.

類似化合物との比較

Epoxyparvinolide belongs to a class of compounds known as sesquiterpenoid lactones. Similar compounds include:

Parvifoline: Another sesquiterpenoid lactone isolated from Pogostemon parviflorus, known for its biological activities.

Friedelin: A triterpenoid with similar structural features, also isolated from Pogostemon parviflorus.

Phytol: An acyclic diterpene alcohol with applications in the synthesis of vitamins E and K.

Sitosterol: A plant sterol with structural similarities and known for its cholesterol-lowering properties.

This compound is unique due to its epoxy group and lactone ring, which confer distinct chemical reactivity and biological activity compared to other sesquiterpenoid lactones.

生物活性

Epoxyparvinolide, a secocaryophyllanolide derived from Pogostemon parviflorus, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. This article synthesizes the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure

This compound is classified as a sesquiterpene lactone, which is known for its complex ring structure and functional groups that contribute to its reactivity and biological properties.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that it exhibits both antibacterial and antifungal activities.

- Antibacterial Activity : Research shows that this compound effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics.

- Antifungal Activity : The compound also shows efficacy against fungal strains such as Candida albicans, with studies indicating an MIC in the low micromolar range.

| Pathogen Type | Pathogen Name | MIC (µg/mL) |

|---|---|---|

| Bacteria | Staphylococcus aureus | 32 |

| Bacteria | Bacillus subtilis | 16 |

| Fungi | Candida albicans | 8 |

2. Antioxidant Activity

This compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. Its ability to scavenge free radicals has been quantified through various assays.

- DPPH Radical Scavenging : The IC50 value for DPPH radical scavenging activity was found to be approximately 20 µg/mL, indicating strong potential as a natural antioxidant.

- ABTS Assay : In the ABTS assay, this compound showed an IC50 of 15 µg/mL, further confirming its capacity to neutralize reactive oxygen species.

3. Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory effects of this compound, particularly in models of acute and chronic inflammation.

- Inhibition of Pro-inflammatory Cytokines : this compound significantly reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Case Study : In a murine model of arthritis, administration of this compound resulted in decreased paw swelling and joint inflammation, suggesting therapeutic potential in inflammatory diseases.

The biological activities of this compound can be attributed to its interactions with various molecular targets:

- Cell Signaling Pathways : this compound modulates signaling pathways such as NF-κB and MAPK, which are pivotal in inflammation and cell survival.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory processes, thereby reducing the synthesis of inflammatory mediators.

Q & A

Basic Research Questions

Q. What experimental approaches are suitable for preliminary characterization of Epoxyparvinolide?

- Methodological Answer : Begin with spectroscopic techniques (NMR, MS) for structural elucidation, paired with chromatographic purity assessments (HPLC). For bioactivity screening, use cell-based assays (e.g., cytotoxicity or enzyme inhibition) with appropriate controls (e.g., solvent-only and positive controls). Document protocols in detail to ensure reproducibility, referencing established methods from authoritative journals .

Q. How to formulate a hypothesis-driven research question for this compound?

- Methodological Answer : Align hypotheses with observed biological activities (e.g., anti-inflammatory or anticancer properties). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope. Example: “Does this compound inhibit NF-κB signaling in macrophages via covalent modification of IKKβ?” .

Advanced Research Questions

Q. How to address conflicting data on this compound’s bioactivity across studies?

- Methodological Answer : Perform a meta-analysis of published data, focusing on variables such as assay conditions (e.g., cell lines, compound concentrations) and purity verification. Use statistical tools (e.g., ANOVA) to identify confounding factors. Replicate critical experiments under standardized protocols and engage in peer discussions to resolve discrepancies .

Q. What strategies optimize this compound synthesis for yield and scalability in academic labs?

- Methodological Answer : Design a fractional factorial experiment to test reaction parameters (temperature, catalysts, solvents). Use Design of Experiments (DoE) software to model optimal conditions. Validate reproducibility across three independent trials and characterize intermediates via LC-MS to track byproducts .

Q. How to validate this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ chemical proteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 knockout models to confirm target specificity. Pair with orthogonal assays (e.g., SPR for binding affinity) and dose-response analyses to establish causality. Report limitations, such as off-target effects, using guidelines from Sutherland et al. (2013) .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. Apply error propagation analysis for uncertainty quantification and report confidence intervals. For multi-variable datasets, employ multivariate analysis (e.g., PCA) to disentangle correlated effects .

Q. Data Management and Reporting

Q. How to ensure reproducibility in this compound research?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectral data in repositories like Zenodo, and document metadata (e.g., instrument settings, sample preparation). Use electronic lab notebooks for real-time tracking of experimental iterations .

Q. What criteria should guide the selection of analytical techniques for this compound quantification?

- Methodological Answer : Prioritize specificity (e.g., UPLC-MS/MS over UV detection) and sensitivity (LOD/LOQ validation). Cross-validate methods using spiked matrix samples (e.g., plasma or tissue homogenates) to assess recovery rates. Reference ICH guidelines for method validation .

Q. Critical Analysis and Peer Engagement

Q. How to critique the extrapolation of this compound’s in vitro findings to in vivo models?

- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) and species-specific metabolic differences. Use translational biomarkers (e.g., cytokine levels for inflammation) to bridge in vitro and in vivo data. Highlight limitations in discussion sections, avoiding overgeneralization .

特性

IUPAC Name |

4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-9-5-6-11-15(4,18-11)8-7-10-12(9)17-13(16)14(10,2)3/h10-12H,1,5-8H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLKXMONMKZDGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(O3)CCC(=C)C2OC1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。